molecular formula C18H16O5 B2424255 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one

Cat. No.: B2424255
M. Wt: 312.3 g/mol
InChI Key: VPUHJQWPTZSKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-354896 is a chemical compound known for its dual activation of Protein Kinase R (PKR) and Protein Kinase R-Like Kinase (PERK). These kinases play crucial roles in cellular stress responses, particularly in the context of the unfolded protein response (UPR) and endoplasmic reticulum stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-354896 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of WAY-354896 typically involves large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Quality control measures, including purity analysis and stability testing, are essential to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-354896 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in WAY-354896 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

WAY-354896 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the activation of PKR and PERK pathways.

    Biology: Investigated for its role in cellular stress responses and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving endoplasmic reticulum stress, such as neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new drugs and chemical processes.

Mechanism of Action

WAY-354896 exerts its effects by activating PKR and PERK, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This activation triggers the unfolded protein response, which helps cells cope with stress by reducing protein synthesis and promoting the degradation of misfolded proteins. The molecular targets and pathways involved include the PERK-eIF2α-ATF4 pathway and the PKR-mediated apoptosis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WAY-354896

WAY-354896 is unique due to its dual activation of both PKR and PERK, which distinguishes it from other compounds that typically target only one of these kinases. This dual activation allows for a more comprehensive modulation of cellular stress responses, making WAY-354896 a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-3-5-15-13(9-12)14(19)10-17(23-15)11-2-4-16-18(8-11)22-7-6-21-16/h2-5,8-9,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUHJQWPTZSKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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